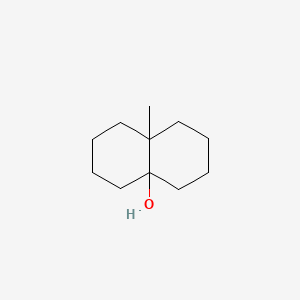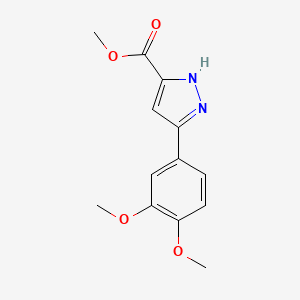
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- is a chemical compound with a complex structure. It belongs to the class of naphthalenols, which are derivatives of naphthalene. This compound is characterized by its octahydro-8a-methyl configuration, indicating the presence of eight hydrogen atoms and a methyl group attached to the naphthalene ring system.
Méthodes De Préparation
The synthesis of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired cis-configuration.
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are subjected to hydrogen gas in the presence of a catalyst. The reaction is monitored to ensure the formation of the cis-isomer, which is then purified through various techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- has several scientific research applications:
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of naphthalenol derivatives on biological systems. Researchers investigate its interactions with enzymes and other biomolecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Researchers study its effects on various diseases and conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used. For example, in medicinal applications, it may interact with cellular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- can be compared with other similar compounds, such as:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, trans-: This compound has a similar structure but differs in the configuration of the hydrogen atoms and methyl group. The trans-isomer may exhibit different chemical and biological properties.
4a-(2H)-Naphthalenol, octahydro-8a-ethyl-, cis-: This compound has an ethyl group instead of a methyl group. The presence of the ethyl group may affect its reactivity and interactions with other molecules.
4a-(2H)-Naphthalenol, octahydro-8a-methyl-3-oxo-, cis-:
The uniqueness of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- lies in its specific configuration and the presence of the methyl group, which influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
5173-73-9 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C11H20O/c1-10-6-2-4-8-11(10,12)9-5-3-7-10/h12H,2-9H2,1H3 |
Clé InChI |
UWRUMJPLZZBUCM-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)

![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)






![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)
![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
